3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide: is a synthetic organic compound. Let’s break down its structure:
- The core structure consists of a propanamide group (R-CO-NH2) attached to a pyran ring.
- The pyran ring contains a hydroxyl group (OH) at position 4 and a methyl group (CH3) at position 6.
- The phenyl group (C6H5) with a methoxy (OCH3) substituent is attached to the nitrogen atom of the propanamide.
- Three methoxy groups are present on the phenyl ring.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction:
- One synthetic route involves the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde to form the corresponding chalcone.
- The chalcone then undergoes a Claisen-Schmidt condensation with 4-hydroxy-6-methyl-2H-pyran-2-one to yield the target compound.
-
Industrial Production:
- Industrial-scale production typically employs the above synthetic routes.
- Optimization of reaction conditions, solvent choice, and catalysts ensures high yields.
Chemical Reactions Analysis
Oxidation: The hydroxyl group in the pyran ring can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group in the amide linkage can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: Used in the synthesis of natural product derivatives.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of pyran, phenyl, and amide moieties sets it apart.
Similar Compounds: Related compounds include other pyran derivatives and phenylpropanamides.
Properties
Molecular Formula |
C25H27NO8 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C25H27NO8/c1-14-10-19(27)23(25(29)34-14)18(13-22(28)26-16-6-8-17(30-2)9-7-16)15-11-20(31-3)24(33-5)21(12-15)32-4/h6-12,18,27H,13H2,1-5H3,(H,26,28) |
InChI Key |
UZQKKPNTYLJURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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